Ester Linkage Architecture vs Dialkyl and Diester Comparators
CAS 27560-30-1 possesses exactly one ester carbonyl group [-C(O)-O-] linking the octadecyloxy chain to a methylene carbon directly attached to the quaternary ammonium nitrogen [1]. In contrast, DODMAC (distearyldimonium chloride, CAS 107-64-2) contains zero ester bonds—all four nitrogen substituents are connected via non-hydrolyzable C–N and C–C bonds [2]. DEEDMAC (CAS 67846-68-8) contains two ester linkages, each embedded within an ethyl spacer between the quaternary nitrogen and the tallow fatty acid chain . This structural gradation—zero (DODMAC), one (target), two (DEEDMAC)—is the molecular basis for differential hydrolytic cleavage rates and biodegradation pathways [3].
| Evidence Dimension | Number of hydrolyzable ester linkages per molecule |
|---|---|
| Target Compound Data | 1 ester linkage (C(O)-O-CH2- directly adjacent to N⁺) |
| Comparator Or Baseline | DODMAC: 0 ester linkages; DEEDMAC: 2 ester linkages |
| Quantified Difference | Target occupies intermediate structural position: +1 ester vs DODMAC; −1 ester vs DEEDMAC |
| Conditions | Structural comparison based on molecular formula verification via CAS registry |
Why This Matters
The single ester linkage offers a formulation-relevant balance between hydrolytic biodegradability (absent in DODMAC) and prolonged aqueous shelf-life (potentially superior to rapidly hydrolyzing diesterquats), enabling procurement decisions based on targeted environmental half-life requirements.
- [1] PubChem. Compound Summary for CAS 27560-30-1 (via EPA DSSTox). View Source
- [2] Wikipedia. Dimethyldioctadecylammonium chloride (Distearyldimonium chloride). Entry accessed 2024. View Source
- [3] HERA Project. Ester Quats: Environmental Risk Assessment, Section 2.1 – Chemical Structure and Nomenclature, 2004. View Source
